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molecular formula C11H14ClNO2 B8599872 Benzenecarboximidic acid, 3-acetyl-, ethyl ester, hydrochloride CAS No. 60694-93-1

Benzenecarboximidic acid, 3-acetyl-, ethyl ester, hydrochloride

Cat. No. B8599872
M. Wt: 227.69 g/mol
InChI Key: JGCYJVQUBUHMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04452985

Procedure details

To an ice-water cooled solution of 29 g. (0.2 mole) of m-cyanoacetophenone in 375 ml. of dry toluene, containing 13 ml. (0.2 mole) of absolute ethanol, is bubbled a stream of hydrogen chloride gas for 2 hours. The solution is allowed to stand in a cold room overnight. The precipitate which forms is collected to give 34 g. of product. A small amount is recrystallized from ethanol (petroleum ether is added to initiate precipitation) to afford a sample with a melting point of 130°-132°.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([C:9](=[O:11])[CH3:10])[CH:6]=[CH:7][CH:8]=1)#[N:2].[CH2:12]([OH:14])[CH3:13].[ClH:15]>C1(C)C=CC=CC=1>[ClH:15].[CH2:12]([O:14][C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9](=[O:11])[CH3:10])[CH:4]=1)=[NH:2])[CH3:13] |f:4.5|

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)C(C)=O
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to stand in a cold room overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate which forms is collected
CUSTOM
Type
CUSTOM
Details
to give 34 g
CUSTOM
Type
CUSTOM
Details
A small amount is recrystallized from ethanol (petroleum ether is added to initiate precipitation)
CUSTOM
Type
CUSTOM
Details
to afford a sample with a melting point of 130°-132°

Outcomes

Product
Name
Type
Smiles
Cl.C(C)OC(=N)C1=CC(=CC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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